(E/Z)-Ensifentrine

Phosphodiesterase COPD Enzyme inhibition

Ensifentrine is the first-in-class inhaled dual PDE3/4 inhibitor, FDA-approved as Ohtuvayre™. Its 3,700-fold PDE3 selectivity (IC50 0.4 nM) over PDE4 (IC50 1,479 nM) makes it irreplaceable for COPD research. Nebulized delivery contrasts sharply with oral agents like roflumilast, providing clinically relevant bronchodilation and anti-inflammatory effects without GI toxicity. Use as the definitive reference standard for novel dual PDE inhibitor programs, PDE biology screening, or inhaled drug formulation studies.

Molecular Formula C26H31N5O4
Molecular Weight 477.6 g/mol
CAS No. 1884461-72-6
Cat. No. B1671350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Ensifentrine
CAS1884461-72-6
Synonyms9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimidino(6,1-a)isoquinolin-4-one
ensifentrine
RPL 554
RPL-554
RPL554
Molecular FormulaC26H31N5O4
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C
InChIInChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32)
InChIKeyCSOBIBXVIYAXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ensifentrine (CAS 1884461-72-6) Technical Profile for Scientific Procurement


(E/Z)-Ensifentrine (also known as RPL-554) is a first-in-class dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) [1]. It was developed as a novel therapeutic agent for chronic obstructive pulmonary disease (COPD) and was approved by the U.S. FDA in 2024 under the brand name Ohtuvayre™ [2]. As a small molecule, it is administered via oral inhalation using a standard jet nebulizer, achieving bronchodilation through PDE3 inhibition in airway smooth muscle and anti-inflammatory effects through PDE4 inhibition in immune cells [3].

Ensifentrine (RPL-554) Differentiation: Why Class-Level Substitution Is Scientifically Unsound


While other PDE inhibitors exist for respiratory research—including PDE4-selective agents (e.g., roflumilast) and older dual PDE3/4 inhibitors (e.g., zardaverine)—ensifentrine occupies a unique pharmacologic space that precludes simple substitution. Its distinctive features include a potency profile heavily biased toward PDE3 (IC50 = 0.4 nM) over PDE4 (IC50 = 1,479 nM) , a nebulized delivery route that contrasts sharply with oral PDE4 inhibitors [1], and a side effect profile that differs markedly from its closest therapeutic analog, roflumilast [2]. These differences are not merely academic; they translate directly into clinically meaningful outcomes in lung function and patient tolerability. The evidence below quantifies these distinctions across multiple dimensions, establishing that generic or in-class substitution would alter critical experimental parameters and undermine the scientific validity of comparative studies.

Ensifentrine (CAS 1884461-72-6) Quantitative Differentiation Evidence


Ensifentrine vs. Roflumilast: Comparative PDE Isoform Selectivity and Potency

Ensifentrine exhibits a unique potency profile among PDE inhibitors relevant to COPD. It is a dual PDE3/4 inhibitor with a marked selectivity for PDE3 (IC50 = 0.4 nM) over PDE4 (IC50 = 1,479 nM), representing an approximately 3,700-fold difference in potency . In contrast, roflumilast, the only other FDA-approved PDE inhibitor for COPD, is a highly selective PDE4 inhibitor with IC50 values ranging from 0.2 to 4.3 nM across various PDE4 splice variants [1]. This fundamental difference in target engagement—dual PDE3/4 inhibition versus selective PDE4 inhibition—translates into distinct pharmacodynamic effects: ensifentrine provides both bronchodilation (via PDE3) and anti-inflammatory action (via PDE4), whereas roflumilast provides only anti-inflammatory effects.

Phosphodiesterase COPD Enzyme inhibition

Ensifentrine vs. Zardaverine: Quantified Superiority in PDE3 Potency

Ensifentrine demonstrates a marked potency advantage over older dual PDE3/4 inhibitors such as zardaverine. While zardaverine inhibits PDE3 and PDE4 with IC50 values of 0.5 µM and 0.8 µM, respectively [1], ensifentrine inhibits PDE3 with an IC50 of 0.4 nM—a difference of over 1,000-fold in potency for the PDE3 target . This dramatic increase in potency is a direct result of ensifentrine's optimized chemical structure and contributes to its superior therapeutic window.

Phosphodiesterase COPD Enzyme inhibition

Ensifentrine vs. Placebo: Validated Clinical Efficacy in Lung Function Improvement

In the pivotal Phase III ENHANCE trials (ENHANCE-1 and ENHANCE-2), ensifentrine demonstrated a statistically significant and clinically meaningful improvement in lung function compared to placebo. At Week 12, the least squares (LS) mean difference in average FEV1 AUC0-12h was 90 mL (95% CI: 55 to 125 mL; p<0.001) [1]. A more recent Phase III trial in a Chinese population (ENHANCE-CHINA) confirmed this effect, showing an improvement of 110 mL (95% CI: 69–151 mL; p<0.0001) [2]. A systematic review and meta-analysis of 10 randomized controlled trials (N=2,589) reported a pooled mean difference in FEV1 AUC of 104.24 mL on Day 1 and 90.37 mL at study end [3].

COPD Clinical Trial Lung Function

Ensifentrine vs. Salbutamol: Comparative Bronchodilator Efficacy

A direct comparative clinical study in patients with COPD demonstrated that a single nebulized dose of ensifentrine (6 mg) produced a peak increase in FEV1 that was comparable to that of nebulized salbutamol (2.5 mg), a standard short-acting beta-agonist (SABA) [1]. Specifically, the peak FEV1 increase for ensifentrine was >200 mL, which was similar to the effect of salbutamol [2]. This establishes ensifentrine as an effective bronchodilator with an efficacy profile comparable to established therapies.

COPD Bronchodilation Clinical Pharmacology

Ensifentrine vs. Roflumilast: Comparative Tolerability Profile

A key differentiator for ensifentrine is its improved tolerability profile compared to the oral PDE4 inhibitor roflumilast. Roflumilast is associated with significant gastrointestinal (GI) adverse effects, including diarrhea (9-10%), nausea (4-5%), and weight loss (7-12%), which frequently lead to treatment discontinuation [1]. In contrast, ensifentrine, as an inhaled medication, exhibits a markedly lower incidence of GI side effects [2]. A review of adverse events in the ENHANCE trials showed that the most common events for ensifentrine were back pain, hypertension, and urinary tract infection, with diarrhea occurring in <1% of patients [3]. This improved tolerability is a significant advantage for patient adherence and overall treatment success.

COPD Adverse Events Tolerability

Ensifentrine vs. Other Dual PDE Inhibitors: Unique Dual Bronchodilator and Anti-inflammatory Activity

Ensifentrine is the only inhaled dual PDE3/4 inhibitor to successfully complete Phase III clinical trials and receive regulatory approval [1]. Other dual PDE3/4 inhibitors, such as zardaverine, have not advanced to late-stage clinical development for COPD [2]. Ensifentrine's unique profile is defined by its ability to provide both bronchodilation and anti-inflammatory effects in a single inhaled molecule. Preclinical studies demonstrate that ensifentrine inhibits TNFα production from human monocytes (IC50 = 520 nM) and proliferation of human mononuclear cells (IC50 = 460 nM), confirming its functional PDE4 inhibitory activity [3]. This dual action, combined with its inhaled delivery, positions ensifentrine uniquely within the COPD therapeutic landscape.

COPD Pharmacology Anti-inflammatory

Ensifentrine (CAS 1884461-72-6) Recommended Research and Industrial Applications


COPD Therapeutic Research: Reference Standard for Dual PDE3/4 Inhibition

Given its status as the only FDA-approved inhaled dual PDE3/4 inhibitor with validated clinical efficacy [1], ensifentrine should be used as the reference standard in any preclinical or clinical research program investigating novel dual PDE3/4 inhibitors, inhaled PDE inhibitors, or combination therapies for COPD. Its well-characterized pharmacodynamic profile (potent PDE3 inhibition, IC50 = 0.4 nM; functional PDE4 inhibition in cellular assays) and extensive clinical trial data provide a robust benchmark for comparative studies [2].

Comparative Pharmacology: Benchmark for In Vitro and In Vivo PDE Studies

For scientists investigating PDE biology or screening novel PDE inhibitors, ensifentrine serves as an essential benchmark compound. Its unique potency profile (3,700-fold selectivity for PDE3 over PDE4) and validated functional effects in cellular assays (e.g., inhibition of TNFα release from human monocytes, IC50 = 520 nM) make it an ideal positive control for experiments designed to assess dual PDE3/4 inhibition or to differentiate the contributions of PDE3 and PDE4 to observed phenotypes [1].

Formulation and Drug Delivery Research: Model Compound for Nebulized Therapies

Ensifentrine is formulated as an inhalation suspension for nebulization, a delivery route that presents unique challenges and opportunities for drug development [1]. Its use in this context makes it a valuable model compound for research into nebulizer compatibility, aerosol particle engineering, and the optimization of pulmonary drug deposition [2].

Adverse Event Mitigation Studies: A Comparator for Tolerability-Focused Research

The significant difference in GI tolerability between ensifentrine (inhaled) and roflumilast (oral) provides a compelling case study for research into strategies for mitigating PDE4 inhibitor-related adverse events [1]. Ensifentrine can be used as a benchmark for 'improved tolerability' in studies evaluating novel PDE4 inhibitors or novel formulations aimed at reducing systemic exposure and GI side effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E/Z)-Ensifentrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.